Fipronil Desulfinyl
CAS No.: 205650-65-3
Cat. No.: VC21339357
Molecular Formula: C12H4Cl2F6N4
Molecular Weight: 389.08 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 205650-65-3 |
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Molecular Formula | C12H4Cl2F6N4 |
Molecular Weight | 389.08 g/mol |
IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile |
Standard InChI | InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2 |
Standard InChI Key | JWKXVHLIRTVXLD-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F |
Appearance | Pale Yellow Solid |
Melting Point | 191-193 °C |
Chemical Structure and Properties
Fipronil desulfinyl (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile) forms through the photochemical desulfinylation of fipronil, involving the loss of the trifluoromethylsulfinyl moiety from the parent compound. This transformation reduces the molecular mass from fipronil's 437 Da to 389 Da, representing a 48 Da difference that corresponds to the extrusion of the sulfinyl group .
The physical properties of fipronil desulfinyl include:
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Melting point: 189-190°C (compared to fipronil's 201-202°C)
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Molecular formula: C₁₂H₄Cl₂F₆N₄
Nuclear magnetic resonance (NMR) spectroscopy data for fipronil desulfinyl reveals characteristic signals:
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¹H NMR (CDCl₃): δ 7.82 (singlet, 2H, aryl), 4.30 (singlet, 2H, NH₂)
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¹⁹F NMR (CDCl₃): δ -99.39 (phenyl-CF₃), -106.17 (pyrazole-CF₃)
The structural difference between fipronil and its desulfinyl derivative is significant as it affects both environmental behavior and biological activity.
Toxicological Properties
Neurotoxicity
Fipronil desulfinyl exhibits profound neurotoxic effects through its interaction with the γ-aminobutyric acid (GABA) receptor. Similar to the parent compound, it acts as a noncompetitive blocker of the GABA-gated chloride channel, but with important differences in potency and selectivity .
Table 1. Comparative Toxicity and Receptor Binding Properties of Fipronil and Fipronil Desulfinyl
Compound | LD₅₀ (mg/kg) | Receptor IC₅₀ (nM) | ||
---|---|---|---|---|
Housefly | Mouse | Housefly | Mouse | |
Fipronil | 0.13 | 41 | 6.3 ± 1.3 | 1010 ± 20 |
Fipronil Desulfinyl | 0.058 | 23 | 5.4 ± 1.0 | 97 ± 4 |
Note: LD₅₀ values at 24h are reproducible within 2.0-fold for houseflies and 1.3-fold for mice. The receptor IC₅₀ values are given as mean ± SEM (n = 3).
The data reveals that fipronil desulfinyl is more acutely toxic to both houseflies and mice than the parent compound, with approximately twice the potency. Critically, while fipronil desulfinyl and fipronil exhibit comparable potency at insect GABA receptors, the desulfinyl derivative shows approximately 10-fold higher potency at mammalian receptors . This narrowing of the selectivity ratio between insects and mammals has important implications for the ecological risk profile of fipronil in the environment.
The insect-to-vertebrate specificity decreases in the following order: fipronil > lindane > desulfinyl fipronil > fipronil sulfone > α-endosulfan . This decreased selectivity indicates that fipronil desulfinyl poses potentially greater risks to non-target vertebrates than the parent compound.
Cellular and Metabolic Effects
Recent studies employing targeted metabolomics and lipidomics reveal that fipronil desulfinyl significantly disrupts cellular metabolism in PC12 cells. Fipronil desulfinyl has been demonstrated to be more toxic than the parent compound fipronil, affecting lipid and amino acid metabolism .
The compound strongly influences the metabolism of:
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Phosphatidylserine (PS18:0/20:4)
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Amino acids including glutamate, phenylalanine, serine, and aspartic acid
These metabolic disruptions suggest potential mechanisms of toxicity including:
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Cellular macromolecule damage
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Nerve signal transmission disturbance
The higher toxicity of fipronil desulfinyl appears to be related to its capacity to induce oxidative stress, which may explain its enhanced toxicity compared to the parent compound .
Mitochondrial Effects
Fipronil desulfinyl demonstrates significant effects on mitochondrial function. Studies on isolated rat liver mitochondria show that the compound acts as both a mitochondrial inhibitor and uncoupler . These effects include:
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Inhibition of respiratory chain function
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Disruption of mitochondrial membrane potential
The mitochondrial effects vary in potency between fipronil and its metabolites. These disruptions of mitochondrial bioenergetics and calcium homeostasis may contribute to the hepatotoxic potential of fipronil-related compounds .
Analytical Detection Methods
The detection and quantification of fipronil desulfinyl in environmental and biological samples employ various analytical techniques, primarily based on chromatographic separation coupled with mass spectrometric detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for fipronil desulfinyl detection include:
Table 2. LC-MS/MS Parameters for Fipronil Desulfinyl Detection
MRM Mass Transition | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (V) | Collision Energy (V) |
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Fipronil desulfinyl-1 | 387.947 | 282.978 | -91 | -42 |
Fipronil desulfinyl-2 | 387.947 | 325.962 | -91 | -42 |
Note: Additional instrument parameters include Focusing Potential: -280 V, Entrance Potential: -10 V, and Collision Cell Exit Potential: -5 to -9 V.
Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are also effective analytical approaches for detecting fipronil desulfinyl in both environmental and biological matrices .
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